Cas no 959238-76-7 (4-(Trifluoromethyl)-indole-3-carboxylic acid)

4-(Trifluoromethyl)-indole-3-carboxylic acid is a fluorinated indole derivative with significant utility in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable for drug discovery, particularly in the development of bioactive molecules. Its indole scaffold serves as a versatile intermediate for synthesizing heterocyclic compounds, while the carboxylic acid moiety allows for further functionalization. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships due to its electron-withdrawing properties and potential to improve binding affinity. High purity and consistent quality ensure reliable performance in synthetic applications.
4-(Trifluoromethyl)-indole-3-carboxylic acid structure
959238-76-7 structure
Product Name:4-(Trifluoromethyl)-indole-3-carboxylic acid
CAS No:959238-76-7
MF:C10H6F3NO2
MW:229.155353069305
MDL:MFCD09954944
CID:820314
PubChem ID:21512112
Update Time:2025-05-20

4-(Trifluoromethyl)-indole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Trifluoromethyl)-indole-3-carboxylic acid
    • 1H-INDOLE-3-CARBOXYLIC ACID,4-(TRIFLUOROMETHYL)-
    • 4-(trifluoromethyl)-1H-indole-3-carboxylic acid
    • RD-0108
    • 4-(Trifluoromethyl)-1H-indole-3-carboxylic acid (ACI)
    • DB-080372
    • SCHEMBL11793596
    • 4-(Trifluoromethyl)indole-3-carboxylic acid
    • MFCD09954944
    • J-513924
    • ZXHZBUBUBCCBBT-UHFFFAOYSA-N
    • AC7457
    • 959238-76-7
    • DTXSID80615378
    • AKOS022687176
    • SY058911
    • MDL: MFCD09954944
    • Inchi: 1S/C10H6F3NO2/c11-10(12,13)6-2-1-3-7-8(6)5(4-14-7)9(15)16/h1-4,14H,(H,15,16)
    • InChI Key: ZXHZBUBUBCCBBT-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C(=CC=CC=2C(F)(F)F)NC=1)O

Computed Properties

  • Exact Mass: 229.03500
  • Monoisotopic Mass: 229.03506292g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 53.1Ų

Experimental Properties

  • PSA: 53.09000
  • LogP: 2.88490

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4-(Trifluoromethyl)-indole-3-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  3 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
Reference
Preparation of amide compounds as B-Raf kinase inhibitors
, Japan, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridine Solvents: 1,4-Dioxane ;  15 min, rt
1.2 Solvents: 1,4-Dioxane ;  20 h, reflux
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Preparation of quinuclidine compounds for modulating α7-nicotinic acetylcholine receptor activity
, World Intellectual Property Organization, , ,

4-(Trifluoromethyl)-indole-3-carboxylic acid Raw materials

4-(Trifluoromethyl)-indole-3-carboxylic acid Preparation Products

4-(Trifluoromethyl)-indole-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:959238-76-7)4-(Trifluoromethyl)-indole-3-carboxylic acid
Order Number:A847196
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:13
Price ($):928.0
Email:sales@amadischem.com

Additional information on 4-(Trifluoromethyl)-indole-3-carboxylic acid

4-(Trifluoromethyl)-indole-3-carboxylic Acid: A Comprehensive Overview

4-(Trifluoromethyl)-indole-3-carboxylic acid (CAS No: 959238-76-7) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, with its unique structure and properties, has emerged as a promising candidate for various applications, particularly in drug discovery and advanced materials development. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and potential applications of 4-(Trifluoromethyl)-indole-3-carboxylic acid, while incorporating the latest research findings to provide a comprehensive understanding of this intriguing molecule.

The molecular structure of 4-(Trifluoromethyl)-indole-3-carboxylic acid is defined by its indole ring system, which serves as the core framework. The indole moiety is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. This arrangement imparts unique electronic and steric properties to the molecule. The trifluoromethyl group (-CF₃) attached at the 4-position of the indole ring introduces significant electron-withdrawing effects due to the electronegativity of fluorine atoms. This substitution pattern not only enhances the stability of the molecule but also modulates its reactivity in various chemical reactions.

One of the most notable aspects of 4-(Trifluoromethyl)-indole-3-carboxylic acid is its carboxylic acid group (-COOH) located at the 3-position of the indole ring. This functional group plays a crucial role in determining the compound's chemical reactivity and biological activity. The carboxylic acid group can participate in hydrogen bonding, making it an excellent candidate for forming salts or derivatives with other molecules. Additionally, it contributes to the compound's solubility in polar solvents, which is a critical factor in its application as a drug candidate.

Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for synthesizing 4-(Trifluoromethyl)-indole-3-carboxylic acid. One such method involves the Friedländer synthesis, which utilizes an o-aminoketone intermediate and an activated aldehyde or ketone to form the indole ring. The introduction of the trifluoromethyl group can be achieved through various substitution reactions, including nucleophilic aromatic substitution or electrophilic fluorination techniques. These methods not only enhance the yield but also ensure high purity levels, making them suitable for large-scale production.

The biological activity of 4-(Trifluoromethyl)-indole-3-carboxylic acid has been extensively studied in recent years. Researchers have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for treating conditions such as arthritis and neurodegenerative diseases. Furthermore, studies have shown that 4-(Trifluoromethyl)-indole-3-carboxylic acid can modulate key enzymes involved in metabolic pathways, offering new avenues for therapeutic interventions.

In addition to its biological applications, 4-(Trifluoromethyl)-indole-3-carboxylic acid has shown promise in materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics, particularly in light-emitting diodes (LEDs) and photovoltaic devices. Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity and mechanical stability.

The development of novel derivatives of 4-(Trifluoromethyl)-indole-3-carboxylic acid has further expanded its potential applications. For instance, researchers have synthesized ester derivatives that exhibit improved bioavailability and stability when administered orally. These derivatives are currently under investigation as potential drug candidates for treating chronic diseases such as cancer and diabetes.

In conclusion, 4-(Trifluoromethyl)-indole-3-carboxylic acid (CAS No: 959238-76-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic chemistry and biological research, positions it as a key player in future scientific endeavors. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:959238-76-7)4-(Trifluoromethyl)-indole-3-carboxylic acid
A847196
Purity:99%
Quantity:1g
Price ($):928.0
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